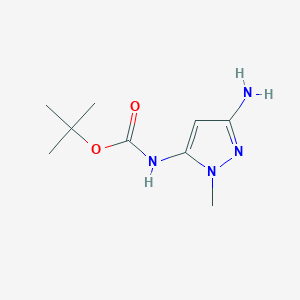
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane, also known as TMD, is a synthetic molecule used in various scientific research applications. It has been used for a variety of purposes, including in drug design, in the synthesis of other molecules, and in the study of biochemical and physiological processes. TMD is a relatively new molecule and has been found to have a number of advantages over other synthetic molecules in terms of its properties and applications.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in drug design, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. It has also been used in the synthesis of other molecules, such as polymers and dyes. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme activity and protein folding.
Mécanisme D'action
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is a synthetic molecule that acts as an electrophile, meaning that it reacts with nucleophiles (molecules with an excess of electrons). It is believed that this compound reacts with nucleophiles in the body to form covalent bonds, which can then lead to the formation of new molecules or the alteration of existing molecules. This mechanism of action is believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in metabolic processes. It has also been found to affect the folding of proteins, which can lead to changes in the structure and function of the proteins. In addition, this compound has been found to affect the expression of genes, which can lead to changes in the expression of proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to modify the structure of existing molecules or to synthesize new molecules. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and it is not as widely available as other synthetic molecules.
Orientations Futures
There are a number of potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane. It could be used to develop new drugs with improved properties, or to modify the structure of existing drugs. It could also be used to synthesize new molecules or to study biochemical and physiological processes. In addition, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new methods for the synthesis of molecules.
Méthodes De Synthèse
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized using a variety of methods, such as the Wittig reaction, the Grignard reaction, and the Sonogashira coupling reaction. The Wittig reaction involves the use of a phosphonium salt and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form this compound. The Grignard reaction involves the use of a Grignard reagent and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form this compound. The Sonogashira coupling reaction involves the use of a palladium catalyst, an alkyl halide, and an aryl halide to form an alkene, which is then reacted with a boronic acid to form this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylhex-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "2-methylhex-1-ene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Add 2-methylhex-1-ene to a flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the flask", "Add the catalyst to the flask", "Heat the mixture to a temperature of 80-100°C", "Stir the mixture for 24-48 hours", "Cool the mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
Numéro CAS |
1808067-61-9 |
Formule moléculaire |
C13H25BO2 |
Poids moléculaire |
224.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



